2-Butanone, 4-(2,4,5-trimethylphenyl)-

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

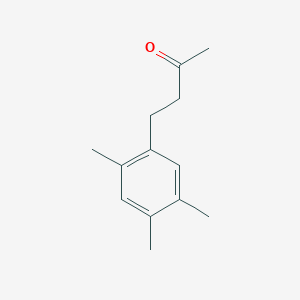

4-(2,4,5-Trimethylphenyl)butan-2-one is an organic compound with the molecular formula C13H18O It is a ketone derivative characterized by the presence of a butan-2-one backbone substituted with a 2,4,5-trimethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,4,5-trimethylphenyl)butan-2-one typically involves the alkylation of 2,4,5-trimethylbenzene with a suitable butanone derivative. One common method includes the Friedel-Crafts acylation reaction, where 2,4,5-trimethylbenzene reacts with butanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the catalyst.

Industrial Production Methods

On an industrial scale, the production of 4-(2,4,5-trimethylphenyl)butan-2-one may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

4-(2,4,5-Trimethylphenyl)butan-2-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol, such as using sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: The aromatic ring can undergo electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.

Substitution: Electrophilic aromatic substitution can be facilitated by reagents such as halogens (e.g., bromine) and nitrating agents (e.g., nitric acid).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction typically produces alcohols.

Scientific Research Applications

4-(2,4,5-Trimethylphenyl)butan-2-one has several applications in scientific research:

Chemistry: It serves as a precursor for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

Biology: The compound can be used in studies involving enzyme-catalyzed transformations and metabolic pathways.

Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-(2,4,5-trimethylphenyl)butan-2-one involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may act as a substrate for enzymes that catalyze its transformation into other bioactive compounds. The exact pathways and targets depend on the specific context of its use.

Comparison with Similar Compounds

Similar Compounds

4-(2,4,6-Trimethylphenyl)butan-2-one: Similar structure but with a different substitution pattern on the aromatic ring.

4-(4-Hydroxyphenyl)butan-2-one:

Uniqueness

4-(2,4,5-Trimethylphenyl)butan-2-one is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable for specialized applications in research and industry.

Biological Activity

2-Butanone, 4-(2,4,5-trimethylphenyl)-, also known by its CAS number 59372-86-0, is an organic compound that has garnered attention for its potential biological activities. This compound belongs to the class of ketones and is characterized by a phenyl group substituted with three methyl groups. Understanding its biological activity is crucial for its application in fields such as pharmacology and toxicology.

The chemical structure and properties of 2-Butanone, 4-(2,4,5-trimethylphenyl)- can be summarized as follows:

| Property | Value |

|---|---|

| Molecular Formula | C13H18O |

| Molecular Weight | 206.28 g/mol |

| IUPAC Name | 4-(2,4,5-trimethylphenyl)-2-butanone |

| CAS Number | 59372-86-0 |

Biological Activity Overview

The biological activity of this compound has been explored in various studies, focusing on its pharmacological effects and mechanisms of action. The following sections detail these findings.

The mechanism by which 2-Butanone, 4-(2,4,5-trimethylphenyl)- exerts its biological effects involves interactions with specific cellular targets. Research indicates that it may influence pathways related to inflammation and cellular signaling.

- Anti-inflammatory Effects : Studies have shown that compounds similar to 2-butanone can modulate inflammatory responses by inhibiting pro-inflammatory cytokines.

- Antioxidant Activity : The presence of multiple methyl groups in the phenyl ring may enhance the compound's ability to scavenge free radicals.

Pharmacological Studies

Research has demonstrated various pharmacological activities attributed to this compound:

- Cytotoxicity : In vitro studies indicate that at certain concentrations, 2-butanone can induce cytotoxic effects in cancer cell lines.

- Antimicrobial Properties : Preliminary assays suggest potential antimicrobial activity against various bacterial strains.

Case Studies

Several case studies have contributed to understanding the biological effects of this compound:

- Study on Cytotoxicity : A study conducted on human cancer cell lines revealed that exposure to varying concentrations of 2-butanone led to a dose-dependent increase in cell death. The IC50 value was determined to be approximately 50 µM .

- Antimicrobial Assay : Another investigation assessed the antimicrobial properties against Escherichia coli and Staphylococcus aureus. Results indicated significant inhibition at concentrations above 100 µM .

Research Findings

Recent research has focused on the broader implications of using 2-butanone derivatives in therapeutic applications:

- Drug Development : Its structural features make it a candidate for developing new anti-inflammatory drugs. Compounds derived from this structure have shown promise in preclinical models .

- Environmental Toxicology : Studies evaluating the environmental impact highlight concerns regarding the toxicity of this compound in aquatic ecosystems, necessitating further research into its degradation products and ecological effects .

Properties

CAS No. |

59372-86-0 |

|---|---|

Molecular Formula |

C13H18O |

Molecular Weight |

190.28 g/mol |

IUPAC Name |

4-(2,4,5-trimethylphenyl)butan-2-one |

InChI |

InChI=1S/C13H18O/c1-9-7-11(3)13(8-10(9)2)6-5-12(4)14/h7-8H,5-6H2,1-4H3 |

InChI Key |

JUTGXFGMWYGUCQ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1C)CCC(=O)C)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.